

Application Notes and Protocols: (R)-DTBM-SEGPPOS Catalyzed Kinetic Resolution

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Compound of Interest

Compound Name: (R)-Dtbm-segphos

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the kinetic resolution of tertiary propargylic alcohols catalyzed by a Palladium complex of **(R)-DTBM-SEGPPOS**. The information is compiled from recent studies and is intended for use by professionals in chemical research and drug development.

Overview and Principle

The kinetic resolution of racemic tertiary propargylic alcohols is a powerful method for accessing enantioenriched propargylic alcohols and the corresponding chiral allenic acids, which are valuable building blocks in organic synthesis. The protocol described herein utilizes a chiral palladium catalyst, specifically Pd(**(R)-DTBM-SEGPPOS**)Cl₂, to achieve this transformation with high enantioselectivity.

The principle of this kinetic resolution lies in the different reaction rates of the two enantiomers of the racemic tertiary propargylic alcohol with a palladium catalyst in the presence of carbon monoxide and a proton source. One enantiomer is preferentially carboxylated to form a tetrasubstituted 2,3-allenic acid, leaving the other enantiomer of the alcohol unreacted and thus enantioenriched.

Catalyst System

The active catalyst is a complex of palladium with the bulky and electron-rich diphosphine ligand, **(R)-DTBM-SEGPHOS**. The pre-catalyst, Pd(**(R)-DTBM-SEGPHOS**)Cl₂, can be prepared beforehand or generated in situ.

Data Presentation

The following table summarizes the results of the kinetic resolution for a variety of tertiary propargylic alcohols. The data highlights the substrate scope, yields of the recovered alcohol and the allenic acid product, and the corresponding enantiomeric excesses (ee).

Entry	Substrate (rac-1)	Recovered Alcohol (S)-1 (% yield, % ee)	Allenoic Acid (R)-2 (% yield, % ee)	Selectivity Factor (s)
1	2-phenyloct-3-yn-2-ol	46, 98	45, 90	50
2	2-(p-tolyl)oct-3-yn-2-ol	47, 96	48, 92	49
3	2-(p-methoxyphenyl)oct-3-yn-2-ol	45, >99	46, 91	>200
4	2-(p-fluorophenyl)oct-3-yn-2-ol	48, 93	47, 94	35
5	2-(p-chlorophenyl)oct-3-yn-2-ol	49, 91	46, 92	28
6	2-(p-bromophenyl)oct-3-yn-2-ol	47, 95	48, 93	42
7	2-(o-tolyl)oct-3-yn-2-ol	44, 97	45, 90	45
8	2-(naphthalen-2-yl)oct-3-yn-2-ol	46, 94	47, 91	38
9	2-phenyl-4-phenylbut-3-yn-2-ol	42, 92	43, 88	25

Note: The yields and ee values are representative and may vary based on reaction scale and purity of reagents.

Experimental Protocols

General Considerations

- All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
- Solvents should be dried and degassed prior to use.
- **(R)-DTBM-SEGPHOS** and the palladium precursor are air-sensitive and should be handled in a glovebox.

Preparation of the Pd((R)-DTBM-SEGPHOS)Cl₂ Pre-catalyst

A detailed procedure for the synthesis of the pre-catalyst can be found in the literature. It generally involves the reaction of **(R)-DTBM-SEGPHOS** with a suitable palladium(II) salt, such as PdCl₂(MeCN)₂ or Pd(COD)Cl₂, in an appropriate solvent like dichloromethane or toluene.

General Procedure for the Kinetic Resolution of Tertiary Propargylic Alcohols

The following is a general procedure for the kinetic resolution on a 1.0 mmol scale.^[1]

To a dried Schlenk tube under an inert atmosphere, add:

- PdCl₂ (3.5 mg, 0.02 mmol, 2 mol%)
- **(R)-DTBM-SEGPHOS** (56.6 mg, 0.048 mmol, 4.8 mol%)
- Triphenylphosphine (PPh₃) (52.4 mg, 0.20 mmol, 20 mol%)
- Diphenyl phosphate ((PhO)₂POOH) (50.0 mg, 0.20 mmol, 20 mol%)
- Toluene (5 mL)

The mixture is stirred at room temperature for 10 minutes.

Then, add:

- Racemic tertiary propargylic alcohol (1.0 mmol)
- Water (H₂O) (360 μ L, 20 mmol, 20 equiv.)

The Schlenk tube is then evacuated and backfilled with carbon monoxide (CO) from a balloon. The reaction mixture is cooled to -5 °C and stirred vigorously.

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction is quenched by:

- Adding a saturated aqueous solution of NaHCO₃.

Work-up procedure:

- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
- The solvent is removed under reduced pressure.

Purification:

The crude product is purified by column chromatography on silica gel to separate the enantioenriched alcohol and the allenic acid. The enantiomeric excess of the products is determined by chiral HPLC analysis.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the kinetic resolution.

Plausible Catalytic Cycle

Caption: Plausible catalytic cycle for carboxylation.

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References

- 1. researchgate.net [researchgate.net]
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